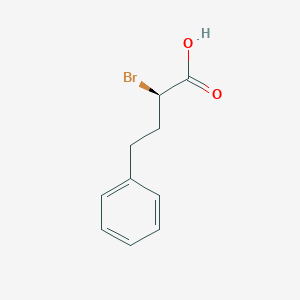
(R)-2-Bromo-4-phenylbutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo-4-phenylbutanoicacid is an organic compound characterized by the presence of a bromine atom attached to the second carbon of a butanoic acid chain, which also contains a phenyl group on the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-phenylbutanoicacid typically involves the bromination of 4-phenylbutanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-phenylbutanoicacid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Bromo-4-phenylbutanoicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ®-2-bromo-4-phenylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield ®-2-bromo-4-phenylbutanoic acid derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
- Substitution with hydroxide yields ®-2-hydroxy-4-phenylbutanoic acid.
- Reduction yields ®-2-bromo-4-phenylbutanol.
- Oxidation can produce various carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
®-2-Bromo-4-phenylbutanoicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Bromo-4-phenylbutanoicacid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- (S)-2-Bromo-4-phenylbutanoicacid
- 2-Bromo-4-phenylbutanoic acid (racemic mixture)
- 2-Chloro-4-phenylbutanoic acid
Comparison:
Chirality: ®-2-Bromo-4-phenylbutanoicacid is chiral, whereas the racemic mixture contains both enantiomers.
Reactivity: The presence of bromine in ®-2-Bromo-4-phenylbutanoicacid makes it more reactive in substitution reactions compared to its chloro counterpart.
Biological Activity: The specific enantiomer ® may exhibit different biological activities compared to the (S) enantiomer or the racemic mixture, highlighting its uniqueness in research applications.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
(2R)-2-bromo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |
Clave InChI |
DJQJKQPODCNTSE-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@H](C(=O)O)Br |
SMILES canónico |
C1=CC=C(C=C1)CCC(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


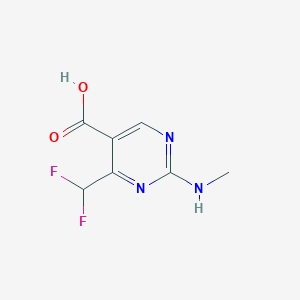
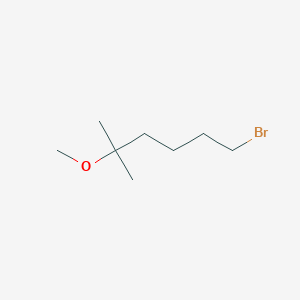
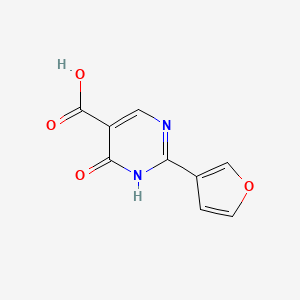
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)

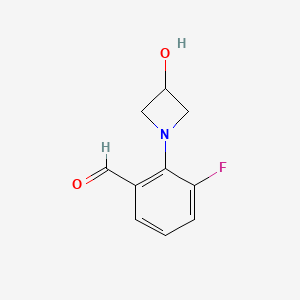
![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
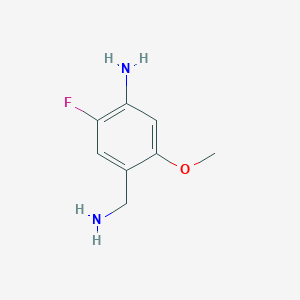
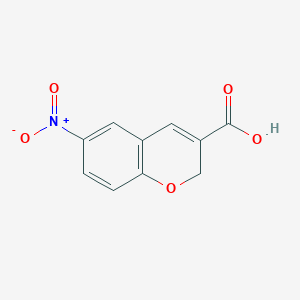
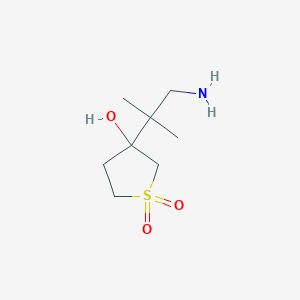
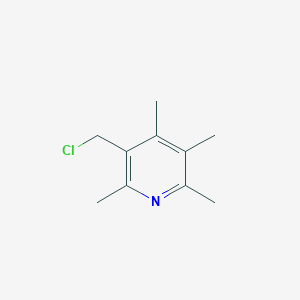

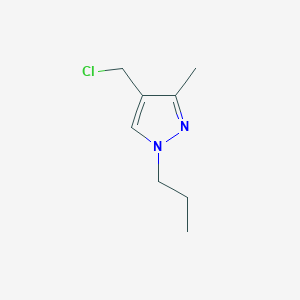
![1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one](/img/structure/B13168371.png)
